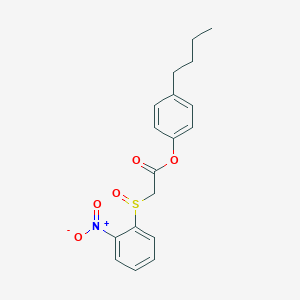

(4-Butylphenyl) 2-(2-nitrophenyl)sulfinylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

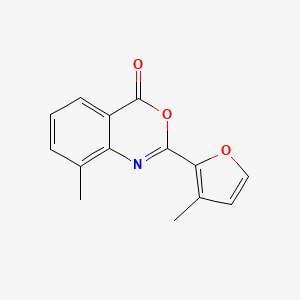

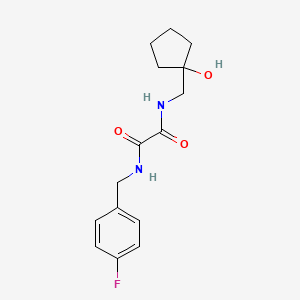

“(4-Butylphenyl) 2-(2-nitrophenyl)sulfinylacetate” is a complex organic compound. It contains a butylphenyl group, a nitrophenyl group, and a sulfinylacetate group. These groups are common in organic chemistry and are often involved in various chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions under which the reactions are carried out .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrophenyl and sulfinylacetate groups suggests that the compound could exhibit resonance, which would have implications for its chemical reactivity .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The nitro group could participate in electrophilic aromatic substitution reactions, while the sulfinylacetate group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .Scientific Research Applications

Anti-inflammatory Pharmaceuticals

- NOSH-Aspirin Hybrids : A study developed hybrids of aspirin bearing nitric oxide and hydrogen sulfide-releasing moieties, known as NOSH compounds. These compounds, including NOSH-1, were found to be extremely effective in inhibiting the growth of various human cancer cell lines. NOSH-1 demonstrated significant potency and was devoid of cellular toxicity, suggesting its potential as an anti-inflammatory pharmaceutical (Kodela, Chattopadhyay, & Kashfi, 2012).

Surface Chemistry

- Formation of Aromatic SAMs on Gold Surfaces : Another study used 4-Nitrophenyl sulfenyl chloride, a related compound, as a precursor for forming densely packed aromatic self-assembled monolayers (SAMs) on gold surfaces. This study highlighted the potential for creating well-ordered surface structures in materials science (Houmam et al., 2011).

Carbonic Anhydrase Inhibitors

- Inhibition of Human Erythrocyte Isozymes : Research on the inhibition of human cytosolic carbonic anhydrase isozymes I and II with phenol derivatives, including 2,6-diisopropylphenol, showed potential for enzyme inhibition. This could have implications for therapeutic strategies in diseases where these isozymes are implicated (Şentürk et al., 2009).

Organic Synthesis and Catalysis

- Photocatalytic Aryl Sulfide Oxidation : A 2023 study utilized 4-Nitrophenylacetylene-modified Cu2O crystals for the photocatalytic oxidation of aryl sulfides. This work demonstrates the potential for novel organic transformations using surface-controlled ionic solids as effective photocatalysts (Hsieh et al., 2023).

Electrochemical Studies

- Reduction in Ionic Liquids : The electrochemical reduction of nitrobenzene and 4-nitrophenol in an ionic liquid was studied, revealing insights into the reduction mechanisms and the influence of the ionic liquid's viscous nature on these processes (Silvester et al., 2006).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(4-butylphenyl) 2-(2-nitrophenyl)sulfinylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5S/c1-2-3-6-14-9-11-15(12-10-14)24-18(20)13-25(23)17-8-5-4-7-16(17)19(21)22/h4-5,7-12H,2-3,6,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNOYGUZYZEPTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)OC(=O)CS(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Butylphenyl) 2-(2-nitrophenyl)sulfinylacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,8aS)-N'-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide](/img/structure/B2895809.png)

![8-(4-Bromophenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2895816.png)

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2895829.png)

![N-(5-chloro-2-methylphenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2895830.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2895832.png)